tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a pyrazolo[4,3-c]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile in a one-pot reaction . This multi-component reaction is regio- and chemoselective, leading to the formation of the desired pyrazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For example, it could inhibit cyclin G-associated kinase (GAK), affecting clathrin-mediated endocytosis and intracellular trafficking .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and aminomethyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H24N4O2 |
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Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-5-18-9-11-8-17(13(19)20-14(2,3)4)7-10(6-15)12(11)16-18/h9-10H,5-8,15H2,1-4H3 |
InChI Key |
ITNPDQZLSCADFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2CN(CC(C2=N1)CN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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